1-(pyridin-4-yl)ethan-1-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

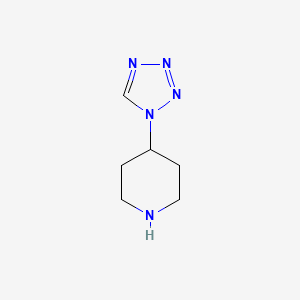

“1-(pyridin-4-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as “1-(4-Pyridyl)ethylamine” and "4-(1-Aminoethyl)pyridine" .

Molecular Structure Analysis

The molecular structure of “1-(pyridin-4-yl)ethan-1-amine” consists of a pyridine ring attached to an ethylamine group . The average mass of the molecule is 122.168 Da and the mono-isotopic mass is 122.084396 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(pyridin-4-yl)ethan-1-amine” include an average mass of 122.168 Da and a mono-isotopic mass of 122.084396 Da .Scientific Research Applications

Pharmaceutical Intermediates

1-(pyridin-4-yl)ethan-1-amine hydrobromide: is primarily used as an intermediate in the synthesis of pharmaceutical compounds . Its role is crucial in the development of new drugs, particularly for its ability to introduce the pyridine moiety into larger, more complex molecules that are often required for biological activity.

Synthesis of Heterocyclic Compounds

This compound serves as a key starting material in the synthesis of heterocyclic compounds, such as pyridines and quinolines . These structures are common in a variety of therapeutic agents due to their diverse pharmacological properties.

Catalysis

The compound is involved in the synthesis of catalysts used in various chemical reactions . Catalysts derived from 1-(pyridin-4-yl)ethan-1-amine hydrobromide can be used to accelerate reactions in research and industrial processes, making them more efficient and cost-effective.

Mechanism of Action

Mode of Action

The exact mode of action of 1-(pyridin-4-yl)ethan-1-amine hydrobromide is currently unknown . It is likely that the compound interacts with its targets, leading to changes in their function. This could involve binding to the target, altering its conformation, and affecting its ability to interact with other molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(pyridin-4-yl)ethan-1-amine hydrobromide . These factors could include pH, temperature, and the presence of other molecules in the environment. Understanding these factors is crucial for optimizing the use of the compound.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyridin-4-yl)ethan-1-amine hydrobromide involves the reaction of pyridine-4-ethanol with ethylamine followed by hydrobromic acid to form the desired product.", "Starting Materials": [ "Pyridine-4-ethanol", "Ethylamine", "Hydrobromic acid" ], "Reaction": [ "Step 1: Pyridine-4-ethanol is reacted with ethylamine in the presence of a base such as sodium hydroxide to form 1-(pyridin-4-yl)ethan-1-amine.", "Step 2: The resulting amine is then reacted with hydrobromic acid to form 1-(pyridin-4-yl)ethan-1-amine hydrobromide.", "Step 3: The product is then isolated and purified through recrystallization or other appropriate methods." ] } | |

CAS RN |

1864061-98-2 |

Product Name |

1-(pyridin-4-yl)ethan-1-amine hydrobromide |

Molecular Formula |

C7H11BrN2 |

Molecular Weight |

203.1 |

Purity |

70 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.